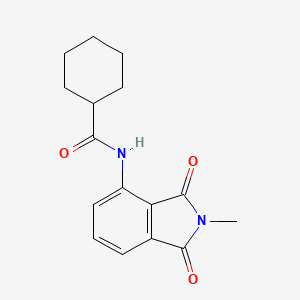

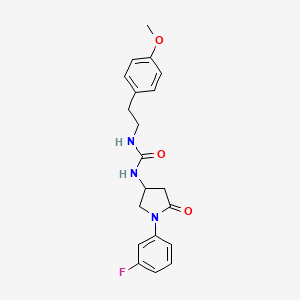

(+/-)-反式-4-(2,3-二甲氧基苯基)-吡咯烷-3-羧酸-HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest due to their pharmacological relevance. Paper outlines a synthesis route for a very late antigen-4 (VLA-4) antagonist, which involves a reductive etherification as a key step. This process starts with commercially available materials and achieves an overall yield of 38% in 6 steps. Similarly, paper describes a novel synthetic approach to the same VLA-4 antagonist using tert-butyl trans-[(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylate as a key intermediate, employing basic etherification and iodine-mediated cyclization.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is crucial for their biological activity. Paper conducts a comprehensive study on the structural and spectroscopic properties of trans- and cis-(±)-3-phenyl-4-(pyrrolidine-1-carbonyl)-isochroman-1-ones. Techniques such as single crystal X-ray diffraction and various spectroscopic methods, including IR, UV, mass spectrometry, and NMR, are used to elucidate the structure. Quantum chemical calculations support the experimental data, providing insights into the electronic structure and optical properties.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. Paper explores the reaction of a pyrrolidine trione with difunctional bases, leading to a mixture of tautomeric Schiff bases and enaminones. Some of these products are prone to transamination at the enaminone moiety. This demonstrates the reactivity of the pyrrolidine ring and its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. Paper discusses the synthesis, decarboxylation, and nitrosation of 1-acyl-2-pyrrolidone-3-carboxylic acids. The esters are hydrolyzed, and subsequent reactions lead to decarboxylation and formation of oximes of 1-acyl-2,3-dioxopyrrolidines. These steps highlight the reactivity of the carboxylic acid group and the potential for generating various functionalized pyrrolidine derivatives.

科学研究应用

化学合成和分子重排:Vogel、Troxler 和 Lindenmann(1969 年)的一项研究讨论了相关化合物的贝克曼或施密特重排,导致衍生物如乙基反式-2,3,4,5-四氢-2-氧代-5-苯基-1H-苯并[b]氮杂卓-4-羧酸酯。此类化学转化在有机合成中是基础性的,并在新化合物的开发中具有意义(Vogel 等人,1969 年)。

免疫分析的发展:Desai 和 Amin(1991 年)合成了反式-3'-羟基可替宁的 4-羧基取代类似物,用于开发免疫分析。这展示了该化合物在生物分析方法中的应用,特别是在抗体生产中(Desai 和 Amin,1991 年)。

聚合物和片状结构中的自组装:Qin、Jennings、Puddephatt 和 Muir(2002 年)证明了含有羧酸取代基的钯 (II) 配合物中聚合物和片状结构的自组装。这项研究突出了这些化合物在材料科学和纳米技术中的潜在用途(Qin 等人,2002 年)。

光环二聚化研究:Nakamura 等人(2011 年)研究了反式-4-苯乙烯基吡啶的光环二聚化。此类研究在光化学和光响应材料的开发中很重要(Nakamura 等人,2011 年)。

有机化学中的对映选择性合成:Chung 等人(2005 年)报道了 N-叔丁基二取代吡咯烷的对映选择性合成。这项研究在不对称合成领域具有重要意义,不对称合成是制药和精细化工行业的关键领域(Chung 等人,2005 年)。

有机化学中的反应性研究:Alonso、Barba 和 Yus(1990 年)探索了相关化合物在各种条件下的反应性。此类研究对于了解有机分子在不同化学环境中的行为至关重要(Alonso 等人,1990 年)。

药物化学中的合成和脱羧:Gailius 和 Stamm(1992 年)讨论了吡咯烷酮-3-羧酸的合成和脱羧,这与药物化合物的开发相关(Gailius 和 Stamm,1992 年)。

潜在药物中间体的开发:Kametani 等人(1980 年)提出了一种阿波霉素衍生物的合成路线,展示了相关化合物在合成潜在药物中间体中的应用(Kametani 等人,1980 年)。

属性

IUPAC Name |

(3S,4R)-4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16;/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16);1H/t9-,10+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPBDROMAWLPAE-BAUSSPIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CNCC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@@H]2CNC[C@H]2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3004178.png)

![4-Fluoro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B3004179.png)

![[2-(3-Methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3004180.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(1-hydroxybutan-2-yl)oxalamide](/img/structure/B3004182.png)

![3-[3-(2-ethylpiperidin-1-yl)propyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B3004188.png)

![5-[(3-Bromophenyl)methyl]-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3004195.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)